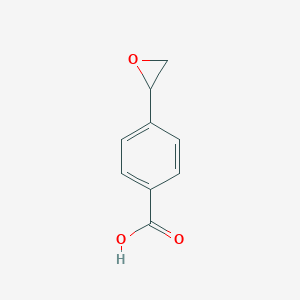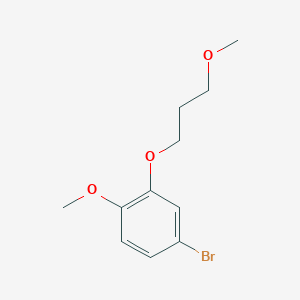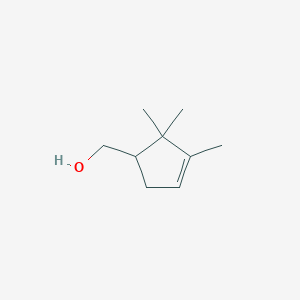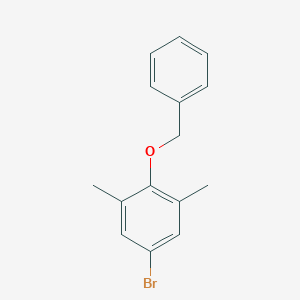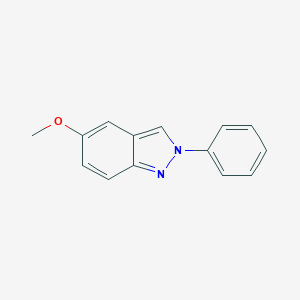
5-Methoxy-2-phenyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-phenyl-2H-indazole is a chemical compound that belongs to the indazole family. It is a potent and selective agonist of the cannabinoid receptor CB1. The compound has gained significant attention from researchers due to its potential medical applications.
Wirkmechanismus
5-Methoxy-2-phenyl-2H-indazole acts as a selective agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a decrease in the release of neurotransmitters such as glutamate, GABA, and dopamine. This results in the modulation of neuronal activity, leading to the observed physiological effects of 5-Methoxy-2-phenyl-2H-indazole.
Biochemische Und Physiologische Effekte
The physiological effects of 5-Methoxy-2-phenyl-2H-indazole include analgesia, anti-inflammatory activity, and neuroprotection. The compound has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to protect neurons from oxidative stress and inflammation-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methoxy-2-phenyl-2H-indazole in lab experiments include its high potency and selectivity for the CB1 receptor. This allows for more precise manipulation of the endocannabinoid system. However, the compound has a short half-life and is rapidly metabolized in vivo, which can limit its efficacy in certain experiments.
Zukünftige Richtungen
Future research on 5-Methoxy-2-phenyl-2H-indazole could focus on its potential use in the treatment of various neurological and psychiatric disorders. The compound's anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of conditions such as Alzheimer's disease and multiple sclerosis. Additionally, further investigation into the compound's mechanism of action could lead to the development of more potent and selective CB1 receptor agonists.
Synthesemethoden
The synthesis of 5-Methoxy-2-phenyl-2H-indazole involves the reaction of 2-phenylindole with methoxypropionyl chloride in the presence of a base. The reaction produces 5-Methoxy-2-phenyl-2H-indazole as a white solid with a yield of 60-70%.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-phenyl-2H-indazole has been extensively studied for its potential medical applications. It has been found to have anti-inflammatory, neuroprotective, and analgesic properties. The compound has also been investigated for its potential use in the treatment of obesity, anxiety, and depression.
Eigenschaften
CAS-Nummer |
120455-03-0 |
|---|---|
Produktname |
5-Methoxy-2-phenyl-2H-indazole |
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
5-methoxy-2-phenylindazole |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-8-14-11(9-13)10-16(15-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
CTSQKXPWFOXOMS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |
Synonyme |
5-METHOXY-2-PHENYL-2H-INDAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



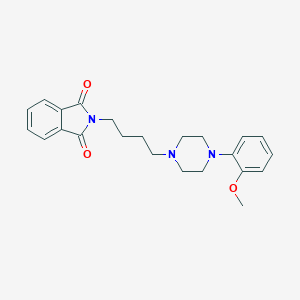
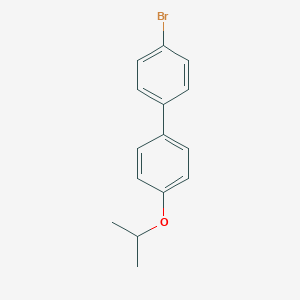
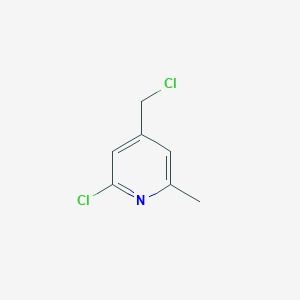
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
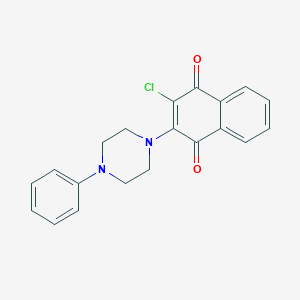
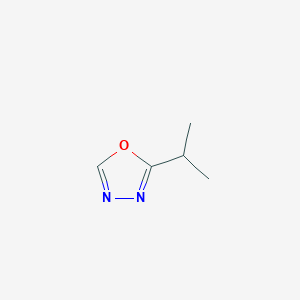
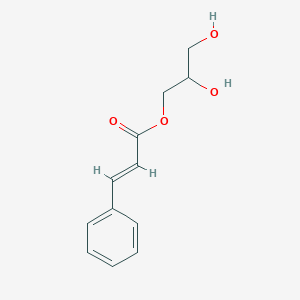
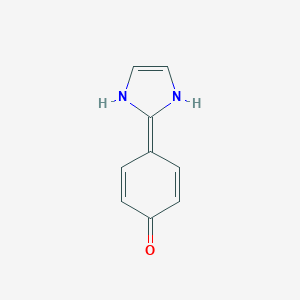
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)

